2-(2-Amino-3-fluorophenoxy)ethan-1-OL
CAS No.:
Cat. No.: VC17526792
Molecular Formula: C8H10FNO2
Molecular Weight: 171.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10FNO2 |
|---|---|
| Molecular Weight | 171.17 g/mol |
| IUPAC Name | 2-(2-amino-3-fluorophenoxy)ethanol |
| Standard InChI | InChI=1S/C8H10FNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |
| Standard InChI Key | QQPQTYYUOZOLIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N)OCCO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and IUPAC Nomenclature
The molecular formula of 2-(2-amino-3-fluorophenoxy)ethan-1-ol is C₈H₁₀FNO₂, derived from its phenyl ring (C₆H₄), ethanolic chain (C₂H₅O), and substituents (-NH₂, -F). The IUPAC name is 2-(2-amino-3-fluorophenoxy)ethanol, reflecting the amino group at position 2, fluorine at position 3, and ethanolic hydroxyl group.
Stereoelectronic Features
The fluorine atom’s electronegativity induces electron withdrawal from the aromatic ring, polarizing the C-F bond and influencing the compound’s reactivity. The amino group at position 2 contributes basicity, while the ethanolic hydroxyl group enables hydrogen bonding. These features collectively impact solubility, stability, and intermolecular interactions .
Table 1: Comparative Structural Properties of Related Compounds
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(2-Amino-3-fluorophenoxy)ethanol | C₈H₁₀FNO₂ | -NH₂ (2), -F (3) | 185.17 |
| 2-Amino-2-(3-fluorophenyl)ethanol | C₈H₁₀FNO | -NH₂ (2), -F (3) | 171.17 |
| 2-(2-Amino-5-fluorophenoxy)ethanol | C₈H₁₀FNO₂ | -NH₂ (2), -F (5) | 185.17 |
Synthesis and Optimization Strategies
Nucleophilic Aromatic Substitution
A plausible synthetic route involves reacting 2-amino-3-fluorophenol with ethylene oxide under basic conditions. Deprotonation of the phenolic hydroxyl group by a base (e.g., NaOH) generates a phenoxide ion, which attacks the ethylene oxide’s electrophilic carbon, yielding the ethanolic product after acid workup .
Industrial Scalability
Continuous flow reactors could enhance yield and purity by maintaining optimal temperature (80–120°C) and pressure. Catalysts such as tetrabutylammonium bromide may accelerate the reaction by stabilizing transition states .
Analytical Characterization Techniques
Spectroscopic Methods
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¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while the ethanolic -OH appears as a broad singlet near δ 1.5–2.5 ppm .
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¹⁹F NMR: The fluorine atom’s chemical shift typically falls between δ -110 and -120 ppm, contingent on ring substitution patterns .
Mass Spectrometry
High-resolution ESI-MS would confirm the molecular ion peak at m/z 185.17 and fragment patterns indicative of sequential loss of -OH and -NH₂ groups .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound may serve as a precursor for β-blockers or antidepressants, where fluorinated aromatic rings enhance bioavailability and metabolic stability.
Specialty Materials
The phenolic ether and ethanolamine functionalities enable incorporation into epoxy resins or coordination polymers, leveraging hydrogen bonding and halogen interactions .
Challenges and Future Directions
Synthetic Hurdles
Regioselective fluorination and amino group protection remain challenging. Future work could explore directing groups or catalytic C-H activation to improve efficiency.
Biological Screening
Comprehensive in vivo studies are needed to validate hypothesized anti-inflammatory and neuroprotective effects. Collaboration with academic and industrial partners will accelerate translational research.
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